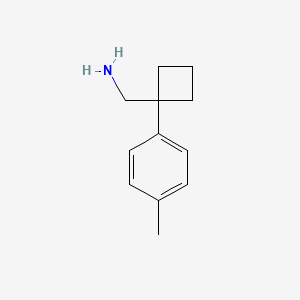

1-(4-Methylphenyl)cyclobutanemethanamine

Description

1-(4-Methylphenyl)cyclobutanemethanamine (IUPAC name) is a cycloalkyl-substituted aromatic amine with the molecular formula C₁₂H₁₇N and an average molecular mass of 175.27 g/mol . The compound features a cyclobutane ring directly attached to a methanamine group (–CH₂NH₂) and a para-methyl-substituted phenyl ring. Synonymous designations include [1-(4-Chlorophenyl)cyclobutyl]methanamine (when halogenated) and Cyclobutanemethanamine, 1-(4-methylphenyl)- . Its structural uniqueness lies in the strained cyclobutane ring, which influences conformational rigidity and intermolecular interactions compared to larger cycloalkanes (e.g., cyclopentane or cyclohexane derivatives).

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

[1-(4-methylphenyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(9-13)7-2-8-12/h3-6H,2,7-9,13H2,1H3 |

InChI Key |

ZATVBCPKGPWCND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)cyclobutanemethanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Related Compounds and Their Applications

While direct applications of 1-(4-Methylphenyl)cyclobutanemethanamine are scarce in the provided data, exploring related compounds can provide insights into potential research areas. For instance, 4-Methylethcathinone (4-MEC), a related psychostimulant, has been studied for its cytotoxic effects and its ability to substitute for methamphetamine in drug discrimination tests using rats . Studies have also examined fatal intoxication cases involving 4-MEC .

Another related compound, N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide, is researched for its potential therapeutic use in treating hyperproliferative diseases .

- 4-MEC Intoxication Cases Several case reports detail instances of fatal 4-MEC intoxication, with blood levels ranging from 56 ng/mL to 1267 ng/mL . These cases often involve the presence of other substances, such as ethanol, amphetamine, and tetrahydrocannabinol (THC) .

- Cytotoxicity of 4-MEC Studies evaluating the cytotoxic effects of 4-MEC on primary rat hepatocytes (PRH) and HepaRG cells showed EC50 values of 0.835 mM (PRH) and 3.905 mM (HepaRG), respectively .

- Methamphetamine Substitution Animal studies using male Sprague-Dawley rats indicated that 4-MEC could substitute for methamphetamine, suggesting its potential as a psychostimulant .

Carcinogens

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that the compound can bind to receptors and enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Cycloalkane Ring Size Variations

Key Findings :

Aromatic Substituent Variations

Key Findings :

- Pharmacological Divergence : Unlike 4-methylamphetamine, the target compound’s cycloalkane moiety may limit blood-brain barrier penetration, reducing psychoactive effects .

Pharmacological Analogs: Sibutramine and Derivatives

Sibutramine hydrochloride (C₁₇H₂₆ClN·HCl·H₂O), a clinically approved anorectic agent, shares structural similarities with the target compound:

- Core Structure : Both contain a cyclobutanemethanamine backbone.

- Substituent Differences: Sibutramine includes additional N,N-dimethyl and α-isobutyl groups, enhancing lipophilicity and serotonin/norepinephrine reuptake inhibition .

Key Findings :

- Structural Optimization: Sibutramine’s dimethylamino and isobutyl groups improve pharmacokinetics but introduce adverse effects, highlighting the trade-off between efficacy and safety .

- Regulatory Status : Unlike the target compound, Sibutramine underwent rigorous clinical evaluation, emphasizing the importance of substituent modifications in drug development .

Research Insights and Trends

- Synthetic Accessibility : Cyclopentane derivatives are more synthetically tractable than cyclobutane analogs due to lower ring strain, impacting scalability .

Biological Activity

1-(4-Methylphenyl)cyclobutanemethanamine, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a 4-methylphenyl group and an amine functional group. Its chemical formula is , indicating a molecular weight of approximately 189.27 g/mol.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes. Here are some key areas of interest:

- Receptor Modulation : The compound exhibits potential as a modulator of neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.

- Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties, possibly through the inhibition of the reuptake of serotonin and norepinephrine.

- Analgesic Properties : There is evidence indicating that this compound could have analgesic effects, making it a candidate for pain management therapies.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Serotonin Reuptake Inhibition : Similar compounds have shown the ability to inhibit serotonin transporters, leading to increased serotonin levels in synaptic clefts.

- Interaction with Dopaminergic Pathways : The structural similarity to other psychoactive substances suggests potential interactions with dopamine receptors, contributing to mood elevation and reward pathways.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test. The findings suggest that the compound may enhance serotonergic activity.

Case Study 2: Pain Management

In another investigation involving inflammatory pain models, the compound exhibited notable analgesic effects comparable to standard pain relief medications. This study highlighted its potential utility in clinical pain management settings.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound. Key findings include:

- Bioavailability : Studies indicate favorable absorption characteristics, suggesting that it can effectively reach systemic circulation.

- Safety Profile : Toxicological assessments reveal a low incidence of adverse effects at therapeutic doses, supporting its further development as a medicinal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.